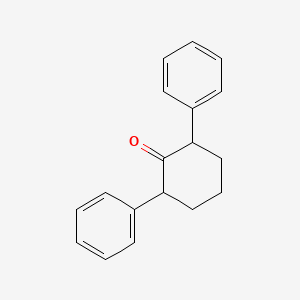

2,6-Diphenylcyclohexanone

描述

Significance of the Cyclohexanone (B45756) Core in Advanced Organic Synthesis

The cyclohexanone framework is a ubiquitous and privileged structure in organic synthesis. researchgate.netpearson.com It serves as a versatile six-carbon building block, readily available through commercial production methods like the catalytic oxidation of cyclohexane (B81311) or the hydrogenation of phenol (B47542). nih.gov Its importance is underscored by its role as a key intermediate in the industrial production of nylon. nih.gov

In the realm of advanced organic synthesis, the cyclohexanone core is a cornerstone for constructing complex molecular architectures. Its carbonyl group and adjacent α-carbons provide multiple reactive sites for a wide array of chemical transformations. acs.org These include:

Nucleophilic additions and condensations: The electrophilic carbonyl carbon readily undergoes reactions with various nucleophiles. pearson.com Aldol (B89426) condensations, for example, are frequently used to form new carbon-carbon bonds.

Enolate chemistry: The α-protons can be selectively removed to form enolates, which are powerful nucleophiles for alkylation, acylation, and other coupling reactions. acs.org The ability to control regioselectivity, forming either the kinetic or thermodynamic enolate, adds a layer of sophistication to its synthetic utility. acs.org

Ring functionalization: The cyclohexanone ring can be further functionalized through various reactions, including oxidations, reductions, and rearrangements, to introduce diverse functional groups and stereocenters.

Furthermore, the cyclohexanone motif is embedded in numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov Derivatives have been investigated for a range of activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govresearchgate.netuem.br This biological relevance provides a strong impetus for the development of new synthetic methodologies centered around the cyclohexanone scaffold.

Stereochemical Complexity and Isomerism of 2,6-Diphenylcyclohexanone

The presence of two phenyl substituents at the C-2 and C-6 positions introduces significant stereochemical complexity to the cyclohexanone ring. This disubstitution gives rise to geometric isomers, specifically cis and trans diastereomers, which possess distinct three-dimensional arrangements and, consequently, different physical and chemical properties. longdom.orgnumberanalytics.com

In cis-2,6-diphenylcyclohexanone, the two phenyl groups reside on the same face of the cyclohexanone ring. In the more stable chair conformation, this typically results in one phenyl group occupying an axial position and the other an equatorial position. Conversely, in the trans isomer, the phenyl groups are on opposite faces of the ring, allowing both to occupy equatorial positions in the chair conformation, which generally leads to lower steric strain and greater thermodynamic stability. longdom.org The interconversion between these isomers can sometimes be achieved under specific reaction conditions, such as heating in the presence of a base like pyrrolidine. nih.gov

The stereochemistry of these isomers profoundly influences their reactivity. For instance, photochemical studies have shown that cis and trans isomers of related 2,6-diaryl spiro-cyclohexanones can lead to completely different products upon irradiation. researchgate.net The precise spatial orientation of the phenyl groups dictates the feasible reaction pathways, highlighting the critical role of stereoisomerism in controlling chemical outcomes. researchgate.net The characterization and differentiation of these isomers are routinely accomplished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the conformation and relative orientation of the substituents. asianpubs.orglibretexts.org

| Isomer Comparison | cis-2,6-Diphenylcyclohexanone | trans-2,6-Diphenylcyclohexanone |

| Phenyl Group Orientation | Same side of the ring | Opposite sides of the ring |

| Preferred Conformation | Chair with one axial and one equatorial phenyl group | Chair with both phenyl groups in equatorial positions |

| Relative Stability | Generally less stable due to steric interactions longdom.org | Generally more stable longdom.org |

| Reactivity | Can exhibit unique photochemical reactivity due to steric crowding nih.govresearchgate.net | Photochemical and other reactions may proceed via different pathways researchgate.netresearchgate.net |

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and its derivatives spans several key areas of organic chemistry, driven by its utility as a synthetic building block and a probe for mechanistic studies.

One significant research direction is its use as a starting material for the synthesis of more complex molecules. For example, it has been employed as a precursor in the synthesis of vinylcyclohexanone derivatives. sigmaaldrich.com The reactivity of the ketone and the flanking phenyl groups allows for a variety of subsequent transformations.

Another active area of investigation is in asymmetric catalysis. The prochiral nature of related 2,6-dibenzylidene cyclohexanones makes them excellent substrates for developing and testing new enantioselective reactions. rsc.orgrsc.org For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to achieve desymmetrization, yielding chiral dibenzyl cyclohexanones with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org These chiral products are valuable intermediates for the synthesis of pharmaceuticals and other bioactive compounds. rsc.org

Furthermore, the compound is a subject of mechanistic photochemistry. Studies on the photolysis of cis- and trans-2,6-diphenylcyclohexanone reveal that they undergo Norrish Type I cleavage. researchgate.net This process involves the formation of a biradical intermediate that can then decarbonylate and subsequently undergo recombination or disproportionation to yield various cyclopentane (B165970) and pentene derivatives. researchgate.net Such studies provide fundamental insights into the behavior of molecules in excited states and the factors that control product distribution.

Finally, the compound and its analogues are used to study fundamental chemical principles. For example, investigations into the alkylation reactions of hydrazones derived from 2,6-disubstituted cyclohexanones provide valuable data on stereoselectivity and the influence of substituents on reaction outcomes. researchgate.netwpmucdn.com These studies contribute to a deeper understanding of conformational analysis and stereoelectronic effects in cyclic systems.

Structure

3D Structure

属性

IUPAC Name |

2,6-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUMWBKYPMOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347254 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-84-0 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Diphenylcyclohexanone and Its Congeners

Regio- and Stereoselective Synthesis of 2,6-Diphenylcyclohexanone Isomers

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a critical challenge in the synthesis of substituted cyclohexanones. The development of sophisticated synthetic methods has enabled the targeted synthesis of specific isomers of this compound.

Multicomponent Cyclocondensation Reactions of Substituted Diketones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The synthesis of highly functionalized cyclohexanone (B45756) skeletons can be achieved through cascade reactions involving suitable diketones. For instance, a cascade inter- and intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov This approach, often utilizing a phase-transfer catalyst, allows for the diastereoselective formation of the cyclohexanone ring from simple starting materials. beilstein-journals.orgnih.gov

While direct examples detailing the use of specific diketones for the synthesis of this compound isomers via MCRs are not extensively documented in the reviewed literature, the general methodology provides a robust framework. A plausible approach would involve the reaction of a 1,5-diphenyl-1,5-diketone precursor with a suitable Michael acceptor, which upon cyclization would yield the desired this compound core. The stereochemical outcome of such a reaction would be influenced by the reaction conditions and the nature of the catalyst employed. One-pot multicomponent reactions have been successfully employed to synthesize related functionalized pyrimidobenzothiazoles, showcasing the versatility of this strategy. beilstein-journals.org

Photochemical Synthesis Routes for Cyclohexanone Derivatives

Photochemical reactions provide unique pathways for the construction of cyclic systems that are often inaccessible through thermal methods. The synthesis and photochemical transformations of cis- and trans-2,6-diphenylcyclohexanone have been investigated, indicating that these compounds are photochemically active. osti.gov Upon irradiation, they can undergo decarbonylation to form cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene. osti.govresearchgate.netchemrxiv.orgnih.gov

A key photochemical method for the synthesis of cyclohexanone derivatives is the [2+2] photocycloaddition. This reaction involves the light-induced union of two unsaturated molecules to form a cyclobutane (B1203170) ring, which can then be transformed into a cyclohexanone system. While a direct photochemical synthesis of this compound via [2+2] cycloaddition is not explicitly detailed, the principles of this methodology can be applied. For example, the photocycloaddition of a suitably substituted enone with an alkene could yield a bicyclic intermediate, which upon subsequent ring-opening and functional group manipulation, could lead to the desired this compound structure. The stereochemistry of the final product would be dictated by the stereoselectivity of the initial photocycloaddition step. researchgate.net

Allylic Substitution and Ozonolysis Strategies for Functionalization

The introduction of functional groups into the this compound scaffold can be achieved through various modern synthetic techniques. Allylic substitution and ozonolysis represent powerful strategies for the functionalization of precursors to, or derivatives of, the target molecule.

Allylic C-H functionalization is a powerful tool that allows for the direct conversion of C-H bonds at positions adjacent to a double bond into new C-C, C-N, C-O, or C-S bonds. nih.govberkeley.eduescholarship.org This strategy can be envisioned for the functionalization of an unsaturated precursor to this compound. For example, a cyclohexene (B86901) derivative bearing two phenyl groups could undergo palladium- or iridium-catalyzed allylic substitution to introduce a desired functional group at the allylic position. nih.govberkeley.eduescholarship.orgresearchgate.netrsc.org This approach offers a direct route to functionalized congeners without the need for pre-functionalized starting materials.

Ozonolysis is a robust method for cleaving carbon-carbon double bonds and converting them into carbonyl groups. This reaction can be strategically employed in a multi-step synthesis of this compound. For instance, a larger carbocyclic or heterocyclic precursor containing a strategically placed double bond could be subjected to ozonolysis to generate a dialdehyde (B1249045) or keto-aldehyde intermediate. This intermediate could then be induced to cyclize, forming the cyclohexanone ring with the desired phenyl substituents. The success of this strategy would depend on the careful design of the ozonolysis precursor to ensure the correct regiochemistry of the resulting carbonyl groups for the subsequent cyclization. researchgate.net

Synthesis of Dicarboxylate-Substituted this compound Analogues

The incorporation of dicarboxylate functional groups into the this compound framework yields analogues with altered physical and chemical properties, making them valuable for further synthetic transformations.

Aldol (B89426) Condensation and Subsequent Michael Addition Sequences

A classic and effective strategy for the synthesis of substituted cyclohexenones involves a sequence of Michael addition and aldol condensation reactions. tamu.eduwikipedia.orgyoutube.com This approach is exemplified by the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone, a close analogue of the target dicarboxylate-substituted compound. tamu.edu The synthesis commences with the sodium hydroxide-catalyzed Michael addition of ethyl acetoacetate (B1235776) to trans-chalcone. tamu.edu The resulting intermediate then undergoes an intramolecular base-catalyzed aldol condensation to form a stable six-membered ring. tamu.edu Subsequent dehydration of the aldol product yields the final α,β-unsaturated ketone. tamu.edu

This sequence provides a clear blueprint for the synthesis of dicarboxylate-substituted this compound analogues. By replacing ethyl acetoacetate with a suitable β-keto diester, it is possible to introduce two carboxylate groups into the final product. The reaction of this β-keto diester with two equivalents of an appropriate benzaldehyde (B42025) derivative under basic conditions would be expected to proceed through a tandem Michael-Michael-aldol condensation sequence to afford the desired dicarboxylate-substituted this compound. wikipedia.org

Below is a representative table of reactants and conditions for a similar synthesis:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| trans-Chalcone | Ethyl acetoacetate | Sodium hydroxide | 95% Ethanol (B145695) | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone |

This table is based on the synthesis of a closely related analogue and illustrates the general reaction components. tamu.edu

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and stereochemical outcome of the Aldol-Michael reaction sequence are highly dependent on the reaction conditions and the catalyst employed. Optimization of these parameters is crucial for achieving high yields and selectivities.

A variety of catalysts have been explored for Michael additions and aldol reactions, including base catalysts, acid catalysts, and, more recently, organocatalysts. researchgate.net For the synthesis of substituted cyclohexanones, chiral proline amide-thiourea bifunctional organocatalysts have been shown to be highly effective in promoting enantioselective direct aldol reactions of cyclohexanone with various aldehydes, yielding products with high diastereoselectivities and enantioselectivities. researchgate.net

Phase-transfer catalysis (PTC) has also emerged as a powerful green methodology for organic synthesis, including Michael additions. unimi.itcrdeepjournal.orgfzgxjckxxb.comresearchgate.netnih.gov The use of a phase-transfer catalyst can facilitate the reaction between reactants in immiscible phases, often leading to improved yields and milder reaction conditions. crdeepjournal.orgresearchgate.net In the context of synthesizing dicarboxylate-substituted this compound analogues, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) could be employed in a biphasic system (e.g., toluene-water) with a base like aqueous potassium hydroxide. beilstein-journals.orgnih.gov

The choice of solvent can also significantly influence the reaction outcome. While ethanol is commonly used for base-catalyzed aldol-Michael reactions, other solvents may offer advantages in terms of solubility and reactivity. The optimization process would involve screening different catalysts, bases, solvents, and temperatures to identify the optimal conditions for the synthesis of the desired dicarboxylate-substituted this compound analogues.

The following table summarizes the effect of different catalysts on a model aldol reaction:

| Catalyst | Diastereoselectivity (anti/syn) | Enantioselectivity (% ee) | Yield (%) |

| Chiral Proline Amide-Thiourea 1 | >20:1 | 91 | 85-97 |

| Chiral Proline Amide-Thiourea 2 | >99:1 | >99 | >96 |

| Prolinamide | >99:1 | >99 | up to 98 |

This table illustrates the impact of different catalyst systems on a representative aldol reaction involving cyclohexanone and aromatic aldehydes, based on findings from related studies. researchgate.net

Synthetic Routes to Related Diphenylcyclohexanone Scaffolds (e.g., 2,2-Diphenylcyclohexanone)

The synthesis of diphenylcyclohexanone scaffolds, such as 2,2-diphenylcyclohexanone (B139377), often requires multi-step procedures to construct the carbocyclic ring with the desired substitution pattern. A notable and efficient large-scale synthesis of 2,2-diphenylcyclohexanone has been developed, which circumvents the limitations of previous methods that involved lengthy sequences or challenging rearrangements. tandfonline.com

This synthetic approach commences with a tandem Michael-Claisen reaction between 1,1-diphenyl acetone (B3395972) and ethyl acrylate. tandfonline.com This initial step efficiently constructs the 1,3-diketone intermediate, 6,6-diphenyl-1,3-cyclohexanedione. The subsequent and final step involves a regioselective hydrogenolysis of this diketone to furnish the target molecule, 2,2-diphenylcyclohexanone. tandfonline.comtandfonline.com This two-step sequence has proven to be a convenient route amenable to large-scale production. tandfonline.com

Table 1: Synthetic Route to 2,2-Diphenylcyclohexanone

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 1,1-Diphenyl acetone, Ethyl acrylate | tBuOK, Ether | 6,6-Diphenyl-1,3-cyclohexanedione | 92% |

| 2 | 6,6-Diphenyl-1,3-cyclohexanedione | H₂, Pd/C | 2,2-Diphenylcyclohexanone | - |

Data sourced from E. Brown, et al. tandfonline.com

Enantioselective Synthesis Strategies for Chiral this compound Derivatives

The development of enantioselective methods to access chiral 2,6-disubstituted cyclohexanones is of significant interest due to the prevalence of this structural motif in biologically active molecules. A highly effective strategy for the asymmetric synthesis of chiral this compound derivatives involves the desymmetrizing enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones. rsc.org

This methodology utilizes a rhodium complex with a chiral phosphine (B1218219) ligand, specifically Rh-f-spiroPhos, to catalyze the hydrogenation. This process has demonstrated excellent efficiency, yielding chiral dibenzyl cyclohexanones with high levels of chemo-, diastereo-, and enantioselectivity. rsc.org The reaction typically results in the formation of the trans diastereomer as the major product with outstanding enantiomeric excess. rsc.org

Table 2: Rhodium-Catalyzed Enantioselective Hydrogenation of 2,6-Dibenzylidene Cyclohexanones

| Substrate (Ar) | Catalyst | Product | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Phenyl | Rh-f-spiroPhos | (2R,6R)-2,6-dibenzylcyclohexanone | >20:1 | >99% |

| 4-Methylphenyl | Rh-f-spiroPhos | Chiral 2,6-bis(4-methylbenzyl)cyclohexanone | >20:1 | >99% |

| 4-Methoxyphenyl | Rh-f-spiroPhos | Chiral 2,6-bis(4-methoxybenzyl)cyclohexanone | >20:1 | >99% |

| 4-Chlorophenyl | Rh-f-spiroPhos | Chiral 2,6-bis(4-chlorobenzyl)cyclohexanone | >20:1 | >99% |

This table presents a summary of findings on the desymmetrizing enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones. rsc.org

Stereochemical and Conformational Landscape of 2,6 Diphenylcyclohexanone

Configurational Isomerism of 2,6-Diphenylcyclohexanone (cis- and trans-Forms)

This compound exists as two configurational isomers: cis and trans. libretexts.orgwikipedia.org These isomers arise from the different spatial arrangements of the two phenyl groups relative to the plane of the cyclohexanone (B45756) ring. libretexts.org In the cis-isomer, both phenyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. libretexts.orgwikipedia.org These are distinct molecules with different physical and chemical properties, and they cannot be interconverted without breaking and reforming chemical bonds. libretexts.org The synthesis of this compound often results in a mixture of both cis and trans isomers. core.ac.uksigmaaldrich.com

The terms cis and trans are used to describe the geometric arrangement of substituents in cyclic compounds. wikipedia.org This type of isomerism is a form of stereoisomerism, where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.org

Conformational Analysis of the Cyclohexanone Ring System

The cyclohexanone ring, like cyclohexane (B81311), is not planar and adopts several non-planar conformations to minimize strain. libretexts.orgsaskoer.ca The presence of the sp²-hybridized carbonyl carbon and the two large phenyl substituents significantly influences the conformational preferences of the ring.

Chair and Boat Conformations and Dynamic Equilibria

The most stable conformation for a cyclohexane ring is the chair conformation, which is essentially free of angle and torsional strain. libretexts.orgslideshare.net The cyclohexane ring can undergo a "ring flip," interconverting between two chair conformations. libretexts.org During this process, it passes through higher-energy conformations, including the boat conformation. libretexts.orgslideshare.net

The boat conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and steric strain between the "flagpole" hydrogens. cutm.ac.inyoutube.com A slightly more stable, twisted version of the boat, known as the twist-boat conformation, relieves some of this strain. slideshare.netcutm.ac.in At room temperature, cyclohexane and its derivatives exist in a dynamic equilibrium, rapidly interconverting between these various conformations. libretexts.orgcutm.ac.in

Influence of Phenyl Substituents on Ring Conformation

The bulky phenyl substituents at the C2 and C6 positions have a profound impact on the conformational equilibrium of the cyclohexanone ring. Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to avoid steric hindrance with other axial substituents, an effect known as 1,3-diaxial interaction. libretexts.orglibretexts.org

Dihedral Angle Analysis and Steric Interactions within Conformers

Dihedral angles, which describe the angle between two planes, are crucial for a detailed understanding of the conformation of cyclic molecules. mdanalysis.orgmdanalysis.org In cyclohexane, the staggered arrangement in the chair conformation results in dihedral angles of approximately 60°, minimizing torsional strain. libretexts.org

Experimental Determination of Stereochemistry and Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the stereochemistry and preferred conformations of organic molecules. oup.comuci.edu

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

¹H NMR spectroscopy is especially valuable for conformational analysis. numberanalytics.commagritek.com The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. The Karplus equation describes this relationship, where a larger dihedral angle (approaching 180°, as in an anti-periplanar arrangement of axial-axial protons in a chair conformation) results in a large coupling constant, while smaller dihedral angles (as in axial-equatorial or equatorial-equatorial arrangements) give smaller coupling constants. magritek.com

X-ray Crystallography for Solid-State Conformational Preferences

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule's conformation, including bond lengths, bond angles, and torsional angles, can be generated. nih.gov

Crystallographic studies can definitively establish the solid-state conformation of this compound, revealing the preferred arrangement of the phenyl groups and the puckering of the cyclohexanone ring. gla.ac.uk This information is crucial for understanding the intermolecular interactions, such as packing forces, that stabilize the crystal lattice. jeol.com It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution, as crystal packing effects can influence the molecular geometry. gla.ac.uk However, X-ray data provides a static and highly accurate snapshot of a low-energy conformation.

Computational Elucidation of Conformational Isomers and Energy Landscapes

Computational chemistry provides powerful tools to complement experimental studies by exploring the full conformational space of a molecule and quantifying the relative energies of different isomers.

Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical) for Conformational Energies

Quantum chemical calculations, such as Density Functional Theory (DFT), ab initio, and semi-empirical methods, are widely used to calculate the energies of different conformers of a molecule. nrel.govresearchgate.net These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a given molecular geometry.

For this compound, these calculations can be used to:

Optimize the geometries of various possible conformers (e.g., chair, boat, twist-boat) with different orientations of the phenyl groups (axial, equatorial).

Calculate the relative energies of these optimized conformers to determine their thermodynamic stabilities. mdpi.com DFT methods, such as M06-2X with a suitable basis set like def2-TZVP, have been shown to provide a good balance of accuracy and computational cost for determining reaction energies and enthalpies of organic molecules. nrel.gov

Predict spectroscopic properties , such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed structures.

| Computational Method | Description | Typical Application for this compound |

| Semi-empirical (e.g., GFN2-xTB) | Uses parameters derived from experimental data to simplify calculations. | Initial conformational searches and geometry optimizations of a large number of conformers. mdpi.com |

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Approximates the electron density to calculate the energy. nih.gov | Accurate geometry optimizations and relative energy calculations of key conformers. nrel.gov |

| Ab Initio (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation with minimal approximations. arxiv.org | High-accuracy single-point energy calculations for the most stable conformers to obtain benchmark energy differences. |

Table 2: Overview of Quantum Chemical Calculation Methods for Conformational Analysis.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational flexibility by simulating the motions of atoms over time. nih.gov Starting from an initial structure, MD simulations solve Newton's equations of motion for all atoms in the system, taking into account the forces between them as defined by a force field. mdpi.com

For this compound, MD simulations can be used to:

Explore the conformational landscape by simulating the molecule's movement and identifying the different accessible conformations and the transitions between them. nih.gov

Study the influence of the solvent on the conformational equilibrium by explicitly including solvent molecules in the simulation box.

Visualize the dynamic behavior of the molecule, such as the puckering of the cyclohexanone ring and the rotation of the phenyl groups. biorxiv.org

MD simulations offer valuable insights into the dynamic nature of this compound's structure, complementing the static pictures provided by X-ray crystallography and the time-averaged information from NMR spectroscopy. nih.gov

Reactivity and Mechanistic Investigations of 2,6 Diphenylcyclohexanone Transformations

Photochemical Reaction Pathways of 2,6-Diphenylcyclohexanone

The absorption of light energy by this compound initiates a series of complex and stereochemically significant reactions, primarily involving the cleavage of the cyclohexanone (B45756) ring.

Norrish Type I Photodecarbonylation Mechanisms

The photolysis of both cis- and trans-2,6-diphenylcyclohexanone proceeds through a Norrish Type I cleavage. This photochemical reaction involves the excitation of the carbonyl group to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent α-cleavage of the bond between the carbonyl carbon and an adjacent α-carbon results in the formation of a biradical intermediate.

Upon irradiation, this compound undergoes decarbonylation (loss of carbon monoxide) to form a 1,5-diphenylpentane-1,5-diyl biradical. masterorganicchemistry.com This biradical can then undergo several competing secondary reactions, including cyclization to form diphenylcyclopentanes and disproportionation to form diphenylpentenes. google.com The primary products of the photolysis of both cis- and trans-2,6-diphenylcyclohexanone are cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene. google.commasterorganicchemistry.com Notably, the product yields are independent of the starting ketone's configuration. google.commasterorganicchemistry.com Minor products such as benzaldehyde (B42025), acetophenone, and diphenyl have also been observed. google.commasterorganicchemistry.com

The general mechanism can be summarized as follows:

Step 1: Excitation and α-Cleavage (Norrish Type I) The ketone absorbs a photon (hν), leading to the homolytic cleavage of the C1-C2 bond to form an acyl-alkyl biradical.

Step 2: Decarbonylation The acyl radical portion of the biradical loses a molecule of carbon monoxide (CO) to form a more stable dialkyl biradical. scielo.org.mx

Step 3: Biradical ReactionsCyclization: Intramolecular combination of the radical centers to form a new carbon-carbon bond, yielding cis- and trans-1,2-diphenylcyclopentane. masterorganicchemistry.com

Disproportionation: Hydrogen atom transfer from one radical center to another, resulting in the formation of cis- and trans-1,5-diphenyl-1-pentene. google.com

| Starting Material | Major Photolysis Products | Minor Photolysis Products |

| cis-2,6-Diphenylcyclohexanone | cis-1,2-Diphenylcyclopentane, trans-1,2-Diphenylcyclopentane, cis-1,5-Diphenyl-1-pentene, trans-1,5-Diphenyl-1-pentene | Benzaldehyde, Acetophenone, Diphenyl |

| trans-2,6-Diphenylcyclohexanone | cis-1,2-Diphenylcyclopentane, trans-1,2-Diphenylcyclopentane, cis-1,5-Diphenyl-1-pentene, trans-1,5-Diphenyl-1-pentene | Benzaldehyde, Acetophenone, Diphenyl |

Stereospecificity in Photochemical Rearrangements

While the solution-phase photolysis of this compound isomers leads to a mixture of stereoisomeric products, studies of the reaction in the crystalline solid state have revealed a high degree of stereospecificity. The photochemical reactions of crystalline ketones can be more selective and specific than their solution counterparts due to the rigid environment of the crystal lattice. scielo.org.mx

In the solid-state photolysis of cis-2,6-diphenylcyclohexanone, the primary products arise from the stereospecific closure of the dialkyl biradical formed after decarbonylation. scielo.org.mxucla.edu The constrained environment of the crystal holds the radical termini in close proximity, favoring recombination over other reaction pathways. This leads predominantly to the formation of cyclopentane (B165970) derivatives with a specific stereochemistry, in contrast to the mixture of products observed in solution. scielo.org.mxucla.edu The solid-state reaction demonstrates that the conformation of the biradical intermediate is influenced by the crystal lattice, thereby directing the stereochemical outcome of the cyclization step.

Transformations of the Ketone Functionality within the Cyclohexanone Ring

The carbonyl group of this compound is a key site for a variety of chemical transformations, including oxidation, reduction, and conversion to derivatives like oximes.

Oxidation Reactions of the Carbonyl Group

The oxidation of the ketone functionality in this compound can lead to the formation of lactones through a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgsigmaaldrich.com cis-2,6-Diphenylcyclohexanone is considered a sterically challenging substrate for this transformation. nih.gov

The Baeyer-Villiger oxidation of cis-2,6-diphenylcyclohexanone has been achieved using peroxyacids such as 3-chloroperoxybenzoic acid (mCPBA). nih.gov The reaction is often catalyzed by peptide-based catalysts in combinatorial screening studies to find optimal conditions for this difficult transformation. nih.gov The general reaction involves the attack of the peroxyacid on the protonated carbonyl group, followed by the migration of one of the α-carbons to the peroxide oxygen, leading to the formation of a seven-membered lactone ring. wikipedia.org

| Substrate | Oxidizing Agent | Product Type |

| cis-2,6-Diphenylcyclohexanone | 3-Chloroperoxybenzoic acid (mCPBA) | Lactone |

Reduction Reactions to Form Corresponding Alcohols

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 2,6-diphenylcyclohexanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comstudycorgi.com The reduction of ketones with NaBH₄ proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol), to give the alcohol. studycorgi.com

The reduction of this compound can lead to the formation of different stereoisomers of 2,6-diphenylcyclohexanol, depending on the stereochemistry of the starting ketone and the direction of hydride attack. For instance, the reduction of a mixture of cis and trans isomers of 2,6-dimethylcyclohexanone (B152311) with sodium borohydride yields a mixture of alcohol isomers, demonstrating the stereochemical implications of this reaction. studycorgi.com The stereoselectivity of the reduction can be influenced by factors such as the solvent and the presence of additives. google.com

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol (B145695) | 2,6-Diphenylcyclohexanol |

Formation of Oxime Derivatives and Subsequent Reactions

This compound reacts with hydroxylamine (B1172632) (NH₂OH) to form the corresponding oxime derivative, this compound oxime. niscpr.res.inetsu.edu This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. niscpr.res.in

Interestingly, the oximation of this compound can be accompanied by an unexpected dehydrogenation reaction, leading to the formation of (E)-2,6-diphenylcyclohex-2-enone oxime. niscpr.res.inetsu.eduresearchgate.net The structure of this unsaturated oxime has been confirmed by X-ray crystallography. niscpr.res.in

The oxime of this compound can undergo further transformations, most notably the Beckmann rearrangement. This acid-catalyzed reaction converts the ketoxime into a substituted amide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For a cyclic ketoxime like this compound oxime, the Beckmann rearrangement results in the formation of a lactam, a cyclic amide. wikipedia.orgbeilstein-journals.org The reaction is initiated by the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to ring expansion and the formation of the lactam. masterorganicchemistry.comwikipedia.org This rearrangement has been successfully applied to various ketoximes using different acidic catalysts. scielo.org.mx

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime, (E)-2,6-Diphenylcyclohex-2-enone oxime | Oximation/Dehydrogenation |

| This compound oxime | Acid catalyst (e.g., H₂SO₄, PPA) | Substituted Lactam | Beckmann Rearrangement |

Reactivity of Alpha-Substituted Phenylcyclohexanones with Nitrogenous Bases

The reactivity of α-substituted phenylcyclohexanones with nitrogenous bases is a critical area of study, leading to the formation of various nitrogen-containing heterocyclic compounds and intermediates. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Reactions with Amines and Imines Formation

The reaction of aldehydes and ketones with primary or secondary amines is a well-established method for forming imines and enamines, respectively. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com These reactions are typically acid-catalyzed and are reversible. lumenlearning.com The reaction of this compound with primary amines leads to the formation of the corresponding imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlumenlearning.com This transformation involves the nucleophilic addition of the primary amine to the carbonyl carbon of the cyclohexanone, followed by the elimination of a water molecule. libretexts.orgyoutube.com

The pH of the reaction medium is a crucial factor influencing the rate of imine formation, with optimal rates generally observed around a pH of 5. lumenlearning.com At a higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate, hindering its removal as water. Conversely, at a low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. lumenlearning.com

In cases where α-substituted cyclic ketones react with amines, the reaction can lead to products with a nitrogen-containing quaternary stereocenter. For instance, the direct asymmetric amination of α-substituted cyclic ketones has been achieved using a chiral phosphoric acid catalyst, yielding α-amino cyclic ketones in high yields and excellent enantioselectivities. nih.gov

Furthermore, the reaction of cyclohexanones with various amines can be a key step in the synthesis of more complex molecules like 2-aminophenols. A notable protocol involves the reaction of cyclohexanones with aliphatic amines in the presence of TEMPO, leading to the one-shot installation of both amino and hydroxy groups onto a phenyl ring. nih.gov This method has been shown to be compatible with a variety of substituted cyclohexanones, including those with γ-alkyl, trifluoromethyl, and Boc-protected amino groups. nih.gov

The general mechanism for imine formation from a ketone and a primary amine proceeds through the following steps:

Nucleophilic addition: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination: The lone pair of electrons on the nitrogen pushes out the water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

Radical Reaction Pathways and Mechanistic Probes

The investigation of radical reaction pathways provides crucial insights into the mechanisms of chemical transformations. The involvement of radical intermediates can significantly influence the outcome and selectivity of a reaction.

Evidence for Radical Intermediates in Reactions

The presence of radical intermediates in chemical reactions can be inferred through various experimental and computational methods. In many oxygenation reactions, for instance, evidence for the occurrence of radical intermediates has been found, even in reactions that exhibit high selectivity. nih.gov This suggests that the formation and subsequent reaction of these radicals are highly controlled.

One common method to detect short-lived radical intermediates is through radical trapping experiments. whiterose.ac.uk These experiments involve the use of a "radical trap," a molecule that reacts with the radical to form a stable, detectable product. For example, the electrochemical oxidation of iodide has been shown to generate iodine radicals (I•), which can be trapped by nitrone spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2,2,5,5-tetramethyl-1-pyrroline N-oxide (TMPO). scielo.org.mx The resulting stable radical adducts can then be characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. scielo.org.mx

In the context of reactions involving this compound, while direct evidence for radical intermediates in all its transformations is not extensively documented in the provided context, the principles of radical chemistry suggest that under certain conditions, such as photochemical or high-temperature reactions, radical pathways could be involved. For example, the formation of radical anions can occur via electron transfer from a metal to an enone, which can then be protonated to form a radical. rsc.org Theoretical studies, such as those on the reaction of CHCl2 and CCl3 with NO2, have also been used to explore radical-molecule reaction mechanisms and predict the most feasible pathways. nih.gov

Application of Radical Scavengers (e.g., TEMPO, BHT) in Mechanistic Studies

Radical scavengers are instrumental in mechanistic studies to confirm the involvement of radical intermediates. researchgate.net By intercepting radical species, these scavengers can inhibit or alter the course of a reaction, providing evidence for a radical-mediated pathway. academicjournals.org Commonly used radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and butylated hydroxytoluene (BHT). researchgate.net

TEMPO is a stable nitroxide radical that is highly effective in trapping carbon-centered radicals. researchgate.net Its application in a reaction can lead to the formation of a TEMPO-adduct, which can be isolated and characterized, thus confirming the presence of the radical intermediate. For instance, radical trapping experiments with TEMPO have been used to authenticate the radical nature of photocatalyzed cross-coupling reactions. researchgate.net In a study on the synthesis of 2-aminophenols from cyclohexanones and amines, TEMPO was used not only as a radical scavenger but also as a key reagent in the reaction. nih.gov

Computational studies have also been employed to understand the mechanistic details of radical scavenging activities. nih.govnih.gov These studies can provide insights into the reaction kinetics and thermodynamics of radical scavenging processes. For example, density functional theory (DFT) calculations have been used to investigate the antioxidant activity of natural compounds by studying their reactions with various free radicals. nih.gov

Stereoselective Reactions and Asymmetric Induction in Catalytic Processes

Stereoselective reactions, which favor the formation of one stereoisomer over others, are of paramount importance in modern organic synthesis, particularly in the preparation of chiral molecules. wikipedia.orgslideshare.net Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral influence in the reaction. msu.edu

Enantioselective Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters or lactones. sigmaaldrich.com The enantioselective version of this reaction, particularly with cyclic ketones, provides a direct route to chiral lactones, which are valuable building blocks for many bioactive compounds. sci-hub.se

The enantioselective Baeyer-Villiger oxidation of this compound, a sterically demanding substrate, has been a subject of investigation. In one study, a peptide-based catalyst was developed for this transformation. sci-hub.se After screening numerous peptide catalysts, one bearing an O-benzyl serine residue was identified as optimal. In the presence of this catalyst, the oxidation of cis-2,6-diphenylcyclohexanone proceeded to give the corresponding lactone. sci-hub.se

The development of efficient catalytic systems is crucial for achieving high enantioselectivity in Baeyer-Villiger oxidations. Various approaches have been explored, including the use of chiral metal complexes and organocatalysts. For example, chiral Pt(II) complexes have been successfully used for the desymmetrization of prochiral and meso-cyclohexanones. sci-hub.se Similarly, chiral Zr(salen) complexes have been employed in the catalytic Baeyer-Villiger oxidation of racemic cyclobutanones. sci-hub.se

The choice of oxidant also plays a significant role. While peroxy acids are traditionally used, there is a growing interest in using more environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. researchgate.net However, the lower reactivity of H₂O₂ often necessitates the use of a co-catalyst or specific reaction conditions to achieve efficient oxidation. researchgate.net

The table below summarizes the results of the enantioselective Baeyer-Villiger oxidation of cis-2,6-diphenylcyclohexanone using a peptide catalyst.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Peptide catalyst 73 (with O-benzyl serine) | cis-2,6-Diphenylcyclohexanone | Corresponding lactone | Positive result |

Table 1: Enantioselective Baeyer-Villiger Oxidation of cis-2,6-Diphenylcyclohexanone. sci-hub.se

The field of asymmetric catalysis continues to evolve, with ongoing efforts to develop more efficient and selective catalysts for challenging transformations like the Baeyer-Villiger oxidation of sterically hindered ketones. mdpi.comyork.ac.uk

Stereochemical Control in Derivatization

The derivatization of this compound presents significant stereochemical challenges and opportunities due to the presence of two stereocenters at the C2 and C6 positions. The orientation of the two phenyl groups, whether cis or trans, profoundly influences the steric environment around the carbonyl group and the adjacent alpha-carbons. This, in turn, dictates the facial selectivity of nucleophilic attacks on the carbonyl and electrophilic additions at the enolate stage. Consequently, achieving high levels of stereochemical control in the synthesis of its derivatives is a key focus of research, enabling access to specific stereoisomers with well-defined three-dimensional structures. Key strategies for controlling stereochemistry include the use of chiral catalysts, manipulation of reaction conditions, and the inherent steric hindrance of the substrate itself.

Organocatalyzed Tandem Michael-Intramolecular Aldol (B89426) Reactions

One powerful method for the stereocontrolled synthesis of highly functionalized cyclohexanone derivatives from precursors related to this compound is the organocatalyzed tandem Michael-intramolecular aldol reaction. Research has demonstrated that the reaction of α,α'-diaryl-substituted acetones with enals, catalyzed by chiral amines such as (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, can produce enantioenriched 2,5,6-trisubstituted-3-hydroxy cyclohexanones with up to four stereocenters. uva.esrsc.org

At room temperature, the reaction tends to exclusively yield the cyclized 3-hydroxycyclohexanone (B1200884) products. However, at lower temperatures, a mixture of the cyclized product and the anti-Michael adduct can be detected, highlighting the kinetic and thermodynamic factors at play in determining the final product distribution and stereochemistry. rsc.org The choice of solvent and the structure of the reactants also play a crucial role in the diastereoselectivity and enantioselectivity of the transformation.

| Entry | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| 1 | Dibenzyl ketone | Cinnamaldehyde | Toluene | rt | 75 | >98:2 | 85 | rsc.org |

| 2 | Dibenzyl ketone | Cinnamaldehyde | THF | rt | 72 | >98:2 | 82 | rsc.org |

| 3 | Dibenzyl ketone | Cinnamaldehyde | CH2Cl2 | rt | 68 | >98:2 | 78 | rsc.org |

| 4 | Dibenzyl ketone | Cinnamaldehyde | Toluene | 0 | 65 | 95:5 | 90 | rsc.org |

| 5 | Dibenzyl ketone | Cinnamaldehyde | Toluene | -20 | 50 | 90:10 | 92 | rsc.org |

| 6 | 1,3-Bis(4-methoxyphenyl)propan-2-one | Cinnamaldehyde | Toluene | rt | 80 | >98:2 | 80 | uva.es |

Table 1: Effect of Reaction Conditions on the Stereochemical Outcome of the Tandem Michael-Aldol Reaction.

Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is another important derivatization reaction where stereochemical control is paramount. In the case of cis-2,6-diphenylcyclohexanone, its conversion to the corresponding caprolactone (B156226) introduces a new chiral center, making the development of an asymmetric variant highly desirable.

Research into the peptide-catalyzed Baeyer-Villiger oxidation of cis-2,6-diphenylcyclohexanone has shown promising results for achieving enantioselectivity. nih.gov By employing a combinatorial approach to screen peptide catalysts, specific sequences have been identified that can promote the oxidation with moderate to good enantiomeric excess (ee). The reaction is typically carried out using a peroxide source, such as hydrogen peroxide, in the presence of the peptide catalyst and other additives. nih.gov

The stereochemical outcome is influenced by the structure of the peptide catalyst, with minor changes in the amino acid sequence leading to significant variations in the observed enantioselectivity. This highlights the subtle nature of the interactions between the chiral catalyst and the prochiral ketone substrate in the transition state of the oxidation reaction.

| Entry | Peptide Catalyst | Solvent | Additive | Yield (%) | ee (%) | Reference |

| 1 | Ac-L-Pro-L-Ser(OBn)-L-Leu-L-Leu-NH2 | CH2Cl2 | DMAP | 65 | 70 | nih.gov |

| 2 | Ac-L-Val-L-Ser(OBn)-L-Leu-L-Leu-NH2 | CH2Cl2 | DMAP | 58 | 65 | nih.gov |

| 3 | Ac-L-Phe-L-Ser(OBn)-L-Leu-L-Leu-NH2 | CH2Cl2 | DMAP | 72 | 75 | nih.gov |

| 4 | Ac-L-Pro-L-Thr(OBn)-L-Leu-L-Leu-NH2 | CH2Cl2 | DMAP | 60 | 68 | nih.gov |

Table 2: Enantioselective Baeyer-Villiger Oxidation of cis-2,6-Diphenylcyclohexanone Catalyzed by Peptides.

Elucidation of Molecular and Electronic Structure Via Advanced Spectroscopic and Structural Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,6-Diphenylcyclohexanone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. The compound exists as a mixture of cis and trans diastereomers, which leads to a more complex spectrum than would be expected from a single isomer.

The ¹H NMR spectrum is expected to show distinct signals for the methine protons at the C2 and C6 positions, which are adjacent to the phenyl groups. These protons would appear as multiplets due to coupling with the neighboring methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts for these methine protons are anticipated in the range of 3.6-4.0 ppm. The protons of the two phenyl groups would generate signals in the aromatic region, typically between 7.0 and 7.5 ppm. The methylene protons on the cyclohexane ring (at C3, C4, and C5) would produce a complex series of overlapping multiplets in the aliphatic region, generally between 1.8 and 2.8 ppm.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbonyl carbon (C1) is the most deshielded, with a characteristic chemical shift expected in the region of 208-212 ppm. The methine carbons (C2 and C6) attached to the phenyl groups would appear around 50-60 ppm. The aliphatic methylene carbons (C3, C4, C5) are expected to resonate between 25 and 45 ppm. The phenyl group carbons will show several signals in the 125-145 ppm range. Due to the presence of diastereomers, the number of observed peaks may be doubled in a high-resolution spectrum, with slight chemical shift differences between the corresponding carbons of the cis and trans forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C1) | - | 208 - 212 |

| CH-Ph (C2, C6) | 3.6 - 4.0 (multiplet) | 50 - 60 |

| CH₂ (C3, C5) | 1.8 - 2.8 (complex multiplets) | 25 - 45 |

| CH₂ (C4) | 1.8 - 2.8 (complex multiplets) | ~27 |

| Aromatic C-H | 7.0 - 7.5 (multiplets) | 125 - 130 |

Note: Values are predicted based on general chemical shift ranges and data from analogous structures. Specific assignments would require advanced 2D NMR experiments like COSY and HSQC.

X-ray Diffraction Analysis for Precise Crystal Structure Determination

For instance, the crystal structure of 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile has been determined. iucr.orgiucr.org The analysis reveals that the central cyclohexane ring in this derivative adopts a slightly distorted chair conformation. iucr.orgiucr.org This is the most energetically favorable conformation for a cyclohexane ring, and it is expected that the parent this compound also adopts this chair form to minimize steric strain between the two bulky phenyl substituents. In the trans isomer, both phenyl groups would occupy equatorial positions, leading to a more stable structure. In the cis isomer, one phenyl group would be in an axial position and the other in an equatorial position, resulting in higher steric strain.

Table 2: Crystal Data for a Representative Derivative, 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile iucr.orgiucr.org

| Parameter | Value |

|---|---|

| Formula | C₃₃H₂₄F₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.9336 (10) |

| b (Å) | 11.5258 (4) |

| c (Å) | 11.8490 (7) |

| α (°) | 89.440 (4) |

| β (°) | 62.687 (7) |

| γ (°) | 89.296 (5) |

| Volume (ų) | 1326.60 (17) |

| Z | 2 |

Note: This data is for a substituted derivative and is presented to illustrate the expected chair conformation of the core cyclohexanone (B45756) ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze electronic transitions within the molecule.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. This peak is expected in the range of 1710-1725 cm⁻¹. The precise position can indicate the extent of ring strain and electronic effects. Other key absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aliphatic C-H stretching vibrations (below 3000 cm⁻¹), and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1710 - 1725 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. upi.edu The spectrum is expected to show two main absorption bands. A weak absorption band corresponding to the n→π* transition of the carbonyl group is expected at a longer wavelength, typically around 280-300 nm. bath.ac.uk More intense absorption bands corresponding to the π→π* transitions of the phenyl groups' aromatic systems would appear at shorter wavelengths, likely below 270 nm. bath.ac.uk

Mass Spectrometry for Molecular Fragmentation Patterns and Connectivity

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. orgchemboulder.com For this compound (C₁₈H₁₈O), the calculated molecular weight is 250.33 g/mol . sigmaaldrich.com Therefore, the electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 250.

The fragmentation of the molecular ion provides clues to the molecule's structure. A common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org The loss of a phenyl radical (C₆H₅•, 77 Da) would lead to a fragment ion at m/z 173. Another plausible fragmentation is the loss of a C₆H₅CO• radical (105 Da), resulting in a fragment at m/z 145. Further fragmentation of the cyclohexane ring and rearrangements can lead to other characteristic ions, such as the phenyl cation (C₆H₅⁺) at m/z 77 and the tropylium (B1234903) ion at m/z 91. savemyexams.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 250 | [M]⁺˙ | Molecular Ion |

| 173 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 145 | [M - C₆H₅CO]⁺ | Alpha-cleavage and loss of benzoyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Computational Chemistry and Theoretical Characterization of 2,6 Diphenylcyclohexanone Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems like 2,6-diphenylcyclohexanone. This method offers a balance between accuracy and computational cost, making it ideal for optimizing molecular geometries and analyzing electronic structures. nih.gov

Geometry Optimization: The first step in theoretical characterization is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For cyclohexanone (B45756) derivatives, this process typically involves starting with an initial guessed structure and iteratively solving the electronic Schrödinger equation to find the geometry that corresponds to the lowest energy on the potential energy surface. mdpi.comyoutube.com

In studies of related compounds, such as 2,6-bis(benzylidene)cyclohexanone, DFT calculations have shown that the central cyclohexanone ring often deviates from the ideal chair conformation. Instead, it may adopt a nearly 'half-chair' conformation to accommodate the bulky substituents and minimize steric hindrance. nih.gov For this compound, the orientation of the two phenyl groups (cis or trans) and their rotational angles relative to the cyclohexanone ring are critical parameters determined during optimization.

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes the distribution of electrons, molecular orbital energies, and atomic charges. Common choices for functionals and basis sets in these calculations are crucial for obtaining reliable results. For instance, the B3LYP functional combined with a basis set like 6-31G(d) has been effectively used for similar molecules. nih.gov

| Parameter | Typical Method/Basis Set | Information Gained |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy, impacting the accuracy of electronic properties. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-SVP | Determines the flexibility of representing molecular orbitals, influencing the precision of the calculated geometry and energy. researchgate.net |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and electronic structure, which can be significant for polar molecules. |

Application of Ab Initio and Semi-empirical Methods for Molecular Modeling

Beyond DFT, a spectrum of computational methods, including ab initio and semi-empirical techniques, are available for the molecular modeling of this compound.

Ab Initio Methods: The term ab initio implies that calculations are derived directly from theoretical principles without the inclusion of experimental data. youtube.com Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory fall under this category. While computationally demanding, these methods provide high accuracy and are often used as benchmarks. Ab initio molecular dynamics (AIMD) combines these electronic structure calculations with classical dynamics to simulate the time evolution of the system, offering insights into reaction mechanisms and conformational changes at a high level of theory. uzh.chuzh.chrsc.org

Semi-empirical Methods: Semi-empirical methods simplify the calculations by incorporating parameters derived from experimental data. This parameterization significantly reduces computational time, allowing for the study of much larger molecular systems or longer simulation times. While less accurate than ab initio or DFT methods, they are well-suited for preliminary conformational searches and for modeling large systems where higher-level calculations are not feasible.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting nucleophilic character.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. rsc.org

For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the oxygen atom of the carbonyl group, reflecting the regions of higher electron density. The LUMO is typically centered on the carbonyl carbon and the adjacent alpha-carbons, which are the most likely sites for nucleophilic attack. The substituent phenyl groups can significantly influence the energies of these orbitals. rsc.org

| Orbital | Energy (Illustrative) | Significance | Expected Spatial Distribution in this compound |

|---|---|---|---|

| HOMO | ~ -6.5 eV | Electron-donating ability; relates to ionization potential. | Delocalized over phenyl rings and carbonyl oxygen. |

| LUMO | ~ -1.5 eV | Electron-accepting ability; relates to electron affinity. | Localized on the C=O bond and adjacent alpha-carbons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and kinetic stability. | N/A |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding/antibonding orbitals. wisc.edujoaquinbarroso.com

For this compound, NBO analysis can quantify:

Hybridization: The sp-hybridization of each atom, providing insight into the geometry and bonding.

Charge Distribution: The natural atomic charges on each atom, which can differ from other population analysis methods.

Intramolecular Interactions: The analysis reveals charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals. A key interaction in ketones is the delocalization of the oxygen lone pair electrons (donor) into the antibonding orbitals of the adjacent C-C bonds (acceptor), which stabilizes the molecule. In a study of a related compound, 2,6-bis(p-methyl benzylidene cyclohexanone), NBO analysis confirmed the existence of weak C-H---O hydrogen bonding. nih.gov

These donor-acceptor interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative region is expected around the carbonyl oxygen atom due to its lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The carbonyl carbon and the hydrogen atoms are typically in regions of positive potential.

Neutral Regions (Green): These areas have a relatively neutral potential.

The MESP surface provides a clear, qualitative prediction of where a molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions and reaction mechanisms.

Quantum Theory of Atoms in Molecule (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density (ρ) and its Laplacian (∇²ρ), QTAIM can characterize the nature of chemical bonds.

Bond Critical Point (BCP): The presence of a BCP between two atoms indicates they are bonded.

Electron Density at BCP (ρ(r)): The value of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian at the BCP distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-electron (covalent) interactions, while a positive value (∇²ρ(r) > 0) indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM analysis would be used to precisely characterize the C=O double bond, the C-C single bonds within the rings, and any potential non-covalent interactions, such as intramolecular C-H---O hydrogen bonds. ufs.ac.zaresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Association

While quantum mechanical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and intermolecular interactions over time.

For this compound, MD simulations can be used to:

Explore Conformational Space: The cyclohexanone ring can undergo conformational changes, such as the chair-to-boat interconversion. MD simulations can map the energy landscape of these transitions and determine the relative populations of different conformers. nih.govnih.gov

Study Phenyl Group Rotation: The two phenyl substituents can rotate around their single bonds to the cyclohexanone ring. MD can reveal the preferred orientations and the energy barriers for this rotation.

Simulate Intermolecular Association: In a condensed phase (liquid or solid), MD can simulate how multiple this compound molecules interact and arrange themselves, providing insights into bulk properties.

By simulating the molecule's behavior at different temperatures, MD can provide a dynamic picture that complements the static information obtained from quantum mechanical calculations. nih.gov

Applications of 2,6 Diphenylcyclohexanone and Its Analogues in Advanced Organic Synthesis and Potential Bioactive Research

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

2,6-Diphenylcyclohexanone serves as a valuable scaffold in organic synthesis, providing a foundational structure for the construction of more complex molecules. Its cyclohexanone (B45756) core, substituted with two phenyl groups at the alpha positions, offers multiple reactive sites for further chemical transformations. Researchers have utilized this compound as a starting material for the synthesis of a variety of derivatives, including cis- and trans-2-(p-carboxybenzyl)-2,6-diphenyl-6-vinylcyclohexanone. The photochemical reactivity of cis-2,6-diphenylcyclohexanone, which can undergo photodecarbonylation reactions, further expands its synthetic utility.

The core structure of this compound has been elaborated to create a diverse array of heterocyclic compounds. For instance, derivatives of 2,6-diundecylidenecyclohexan-1-one, an analogue of this compound, have been shown to react with urea, thiourea, guanidine, and other reagents to form complex fused ring systems such as quinazoline, indazole, and benzo[b]thiophene derivatives. researchgate.net These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals, highlighting the role of the substituted cyclohexanone core as a key intermediate in medicinal chemistry.

Furthermore, the dehydrogenative coupling of cyclohexanones with amines provides a pathway to N-functionalized 2-aminophenols, which are important precursors for natural alkaloids, bioactive small molecules, and materials. nih.gov This demonstrates the potential of the cyclohexanone ring system, including the 2,6-diphenyl substituted variant, in one-shot assemblies to create polyfunctionalized aromatic compounds. The versatility of the this compound framework allows for the synthesis of a wide range of molecular complexities, making it a significant building block in the field of organic synthesis.

Strategic Intermediate for Introducing Structural Diversity and Functional Groups with Stereochemical Control

The stereochemistry of the this compound scaffold plays a crucial role in directing the outcome of chemical reactions, making it a strategic intermediate for the synthesis of molecules with defined three-dimensional structures. The cis and trans isomers of this compound exhibit different photochemical behaviors, influencing the products formed upon irradiation. ijper.org This inherent stereoisomerism can be exploited to achieve stereochemical control in subsequent synthetic steps.

The Michael addition of 2-phenylcyclohexanone (B152291) to chalcone (B49325) under phase-transfer catalysis conditions has been shown to proceed with both regioselectivity and diastereoselectivity, leading to the formation of specific stereoisomers. vt.edu This highlights the ability of the substituted cyclohexanone ring to control the stereochemical course of bond-forming reactions. Such stereocontrol is of paramount importance in the synthesis of chiral drugs and other biologically active molecules where specific stereoisomers are responsible for the desired therapeutic effects.

Moreover, the Prins cyclization, a powerful method for constructing oxygen-containing heterocycles, can be influenced by the stereochemistry of the starting materials. Diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives has been achieved through a silyl-Prins cyclization, where the stereochemistry of the substituents on the ring dictates the stereochemical outcome of the cyclization. ksu.edu.sa Although not directly involving this compound, this principle demonstrates the potential for using the stereochemically defined centers in its derivatives to guide the formation of new stereocenters, thus introducing structural diversity with a high degree of stereochemical precision.

Potential in Material Science: Formulation of Polymers and Resins

The inherent reactivity of the carbonyl group and the potential for functionalization of the phenyl rings and the cyclohexanone core make this compound and its analogues interesting monomers for the synthesis of novel polymers and resins. The synthesis of a porous organic polymer based on a triazine and cyclohexanone ring system has been reported, showcasing the utility of the cyclohexanone moiety in creating materials with high surface area and porosity. nih.gov Such materials have potential applications in adsorption, catalysis, and gas storage.

The synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an engineering thermoplastic, via the oxidative polymerization of 2,6-dimethyl phenol (B47542) highlights the potential for phenolic derivatives of cyclohexanones to be used in polymer synthesis. researchgate.net While direct polymerization of this compound is not widely reported, its derivatives, particularly those with functional groups amenable to polymerization reactions such as hydroxyl or amino groups on the phenyl rings, could serve as monomers for condensation or ring-opening polymerizations. ksu.edu.sanih.gov

The general principles of polymer synthesis, including chain-growth and step-growth polymerization, can be applied to appropriately functionalized cyclohexanone derivatives. nih.gov The rigid core of the this compound unit could impart desirable thermal and mechanical properties to the resulting polymers. For instance, the incorporation of such a bulky, aromatic-rich structure into a polymer backbone could enhance its thermal stability and glass transition temperature. Further research into the synthesis and polymerization of functionalized this compound monomers could lead to the development of new high-performance polymers and resins.

Biological Activity and Mechanistic Insights of this compound Derivatives

Anti-inflammatory Properties and Enzyme Inhibition Mechanisms (e.g., COX enzymes, IL-6 production)

Derivatives of this compound have demonstrated significant anti-inflammatory potential. A study on Mannich base derivatives of a related (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one showed potent anti-inflammatory activity, with one derivative exhibiting activity comparable to the standard drug diclofenac (B195802) sodium. dtic.mil The anti-inflammatory activity was assessed using the inhibition of protein denaturation method.